
Carbomethoxymethyl benzylmethyl dithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[methyl(phenylmethyl)carbamothioyl]sulfanylacetate: is an organic compound with the molecular formula C12H15NO2S2 and a molecular weight of 269.383 g/mol . This compound is characterized by the presence of a carbamothioyl group and a sulfanylacetate moiety, making it a unique entity in the realm of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[methyl(phenylmethyl)carbamothioyl]sulfanylacetate typically involves the reaction of methyl 2-chloroacetate with methyl(phenylmethyl)carbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 2-[methyl(phenylmethyl)carbamothioyl]sulfanylacetate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols and other reduced sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-[methyl(phenylmethyl)carbamothioyl]sulfanylacetate is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to study the effects of carbamothioyl and sulfanyl groups on biological systems. It is also used in the development of new drugs and therapeutic agents.
Industry: In the industrial sector, methyl 2-[methyl(phenylmethyl)carbamothioyl]sulfanylacetate is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2-[methyl(phenylmethyl)carbamothioyl]sulfanylacetate involves its interaction with specific molecular targets in biological systems. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The sulfanyl group can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-[benzyl(methyl)carbamothioyl]sulfanylacetate
- Methyl 2-[methyl(phenylmethyl)carbamothioyl]acetate
- Methyl 2-[methyl(phenylmethyl)carbamothioyl]sulfanylpropanoate
Comparison: Methyl 2-[methyl(phenylmethyl)carbamothioyl]sulfanylacetate is unique due to the presence of both carbamothioyl and sulfanyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity in oxidation and substitution reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
64057-87-0 |
|---|---|
Molekularformel |
C12H15NO2S2 |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
methyl 2-[benzyl(methyl)carbamothioyl]sulfanylacetate |
InChI |
InChI=1S/C12H15NO2S2/c1-13(8-10-6-4-3-5-7-10)12(16)17-9-11(14)15-2/h3-7H,8-9H2,1-2H3 |
InChI-Schlüssel |
WALPFCHWMYDJPG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C(=S)SCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]-](/img/structure/B13775584.png)
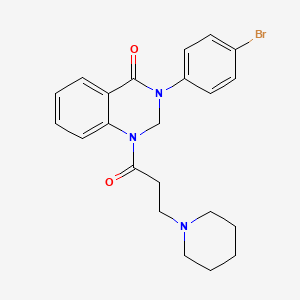

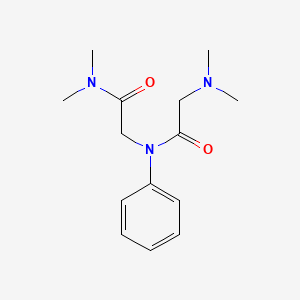
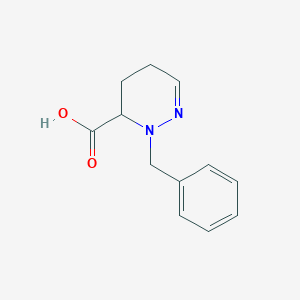
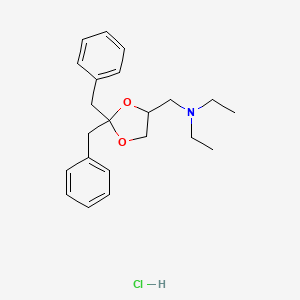

![Octadecanamide, N-(2-aminoethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B13775621.png)
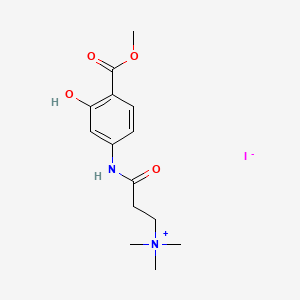
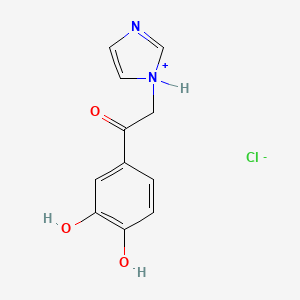
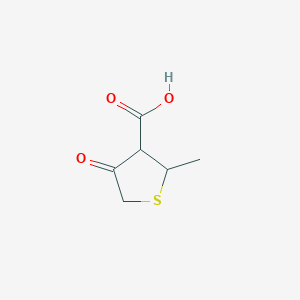

![2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate](/img/structure/B13775654.png)
